molecular formula C14H16F3N5 B10921051 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10921051
M. Wt: 311.31 g/mol
InChI Key: MGYPZRIWPAYYKF-UHFFFAOYSA-N
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Description

N-ALLYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions One common method includes the formation of the pyrazole ring followed by the construction of the pyrimidine ring

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Construction of Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile and an amine under basic conditions to form the pyrimidine ring.

    Introduction of Allyl Group: The final step involves the alkylation of the amine group with allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

N-ALLYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ALLYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application, such as inhibition of inflammatory pathways in medicinal chemistry or disruption of metabolic pathways in pests for agrochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • N-ALLYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]AMINE
  • N-ALLYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(CHLORO)-2-PYRIMIDINYL]AMINE

Uniqueness

N-ALLYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its bioactivity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16F3N5

Molecular Weight

311.31 g/mol

IUPAC Name

4-(1-ethyl-3-methylpyrazol-4-yl)-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H16F3N5/c1-4-6-18-13-19-11(7-12(20-13)14(15,16)17)10-8-22(5-2)21-9(10)3/h4,7-8H,1,5-6H2,2-3H3,(H,18,19,20)

InChI Key

MGYPZRIWPAYYKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC=C)C(F)(F)F

Origin of Product

United States

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